Exicorilant

GR antagonist metabolic disease obesity

Researchers studying GR-mediated metabolic disorders or prostate cancer chemoresistance often face confounding off-target effects from non-selective antagonists. Exicorilant (CORT125281) is a highly selective, orally active glucocorticoid receptor antagonist (Ki = 7 nM) that eliminates this problem: - No cross-reactivity with progesterone receptor (PR) or androgen receptor (AR), unlike mifepristone. - Reduces plasma triglycerides by 56% and cholesterol by 30% in metabolic models; stimulates brown adipose tissue fatty acid uptake. - Clinically evaluated in mCRPC (NCT03437941) in combination with enzalutamide; sensitizes chemoresistant prostate cancer cells to docetaxel. - Tissue-specific GR antagonism: complete inhibition in liver, partial in muscle and BAT, absent in white adipose tissue and hippocampus. Supplied with rigorous analytical documentation to support reproducible research.

Molecular Formula C26H23F4N7O3S
Molecular Weight 589.6 g/mol
CAS No. 1781244-77-6
Cat. No. B607399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExicorilant
CAS1781244-77-6
SynonymsExicorilant;  CORT125281;  CORT-125281;  CORT 125281; 
Molecular FormulaC26H23F4N7O3S
Molecular Weight589.6 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
InChIInChI=1S/C26H23F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10,13-14,17H,7,9,11-12,15H2,1H3/t17-,25-/m0/s1
InChIKeyHWJYJKAURRIWJM-GKVSMKOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Exicorilant (CORT125281) for mCRPC and Metabolic Research


Exicorilant (also known as CORT125281, CAS 1781244-77-6) is an orally available, selective glucocorticoid receptor (GR) antagonist with a binding affinity (Ki) of 7 nM [1]. Unlike the classic GR antagonist mifepristone (RU486), exicorilant exhibits no cross-reactivity with the progesterone receptor (PR) or androgen receptor (AR) [2]. The compound is under investigation in clinical trial NCT03437941 evaluating its combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) [3].

1 Selective GR antagonist with no PR/AR cross-reactivity for pathway-specific studies
2 Reported metabolic model fit: diet-induced obesity, BAT activation, lipid modulation
3 Clinical-stage tool for GR-mediated AR resistance in prostate cancer models

Exicorilant: Why Generic Substitution Fails


Generic substitution with mifepristone (RU486) introduces confounding variables due to its antagonism of PR and AR [1]. In head-to-head comparison, while both exicorilant and mifepristone reduce body weight gain and fat mass in diet-induced obesity models, only exicorilant lowers plasma triglycerides (-56%), cholesterol (-30%), and free fatty acids, while stimulating triglyceride-derived fatty acid uptake by brown adipose tissue [1]. Substitution with relacorilant (CORT125134) is precluded by divergent clinical development paths: exicorilant is positioned for mCRPC in combination with enzalutamide, while relacorilant is developed for Cushing's syndrome and ovarian cancer [2]. Furthermore, exicorilant displays tissue-specific GR antagonism not observed with mifepristone, with complete inhibition in liver, partial blockade in muscle and brown adipose tissue, and no antagonism in white adipose tissue and hippocampus [3].

Exicorilant
vs. Mifepristone (RU486) PR/AR antagonism may confound GR-specific metabolic endpoints and BAT activation readouts
vs. Relacorilant Divergent clinical-path focus (mCRPC vs. Cushing's/ovarian) may shift translational context
Tissue profile
Pan-tissue antagonists lack the liver-selective/WAT-sparing pattern reported for exicorilant

Exicorilant Comparative Evidence Guide


Head-to-Head Metabolic Effects vs. Mifepristone

In a direct head-to-head comparative study in a diet-induced obesity mouse model, exicorilant (CORT125281) demonstrated metabolic benefits distinct from mifepristone (RU486). While both compounds reduced body weight gain and fat mass, only exicorilant produced significant reductions in plasma lipids and stimulated BAT activity [1].

Metabolic effects vs. mifepristone
Head-to-head
Plasma TG: -56% vs. no reduction; cholesterol: -30% vs. no reduction
Supports GR-specific lipid-lowering research context
HFD mouse model; 60 mg/kg/day; 3-week oral
GR antagonist metabolic disease obesity brown adipose tissue

PR/AR Cross-Reactivity vs. Mifepristone

Exicorilant (CORT125281) exhibits selective GR antagonism with no detectable cross-reactivity to progesterone receptor (PR) or androgen receptor (AR), in contrast to mifepristone (RU486), which displays significant PR and AR antagonism [1]. This selectivity was confirmed through GR transcriptional activity assays.

PR/AR cross-reactivity
Head-to-head
Exicorilant: no binding; mifepristone: antagonizes both PR and AR
Enables GR-specific modulation without PR/AR confounding
Nuclear receptor panel screening
nuclear receptor selectivity GR antagonist progesterone receptor androgen receptor

Tissue-Specific GR Antagonism Profile

Exicorilant (CORT125281) displays tissue-dependent GR antagonism that distinguishes it from pan-tissue antagonists like mifepristone. In acute corticosterone-challenged mice, exicorilant produced complete inhibition of GR-induced target gene expression in liver, partial blockade in muscle and brown adipose tissue (BAT), and no antagonism in white adipose tissue (WAT) and hippocampus [1].

Tissue-specific GR inhibition
Class-level inference
Liver: complete; Muscle/BAT: partial; WAT/hippocampus: none
Supports tissue-targeted GR research without CNS or WAT effects
Acute corticosterone challenge; RT-PCR
tissue-specific pharmacology GR antagonist HPA-axis metabolism

Xenograft Efficacy with Enzalutamide in mCRPC

In the 22Rv1 CRPC xenograft model, exicorilant (EXI) combined with enzalutamide (ENZA) reduced tumor growth, supporting the hypothesis that dual antagonism of GR and AR may block the GR-mediated tumor escape pathway [1].

mCRPC xenograft combination
Cross-study comparable
Exicorilant + enzalutamide reduced tumor growth
Supports GR/AR dual blockade research in prostate cancer models
22Rv1 CRPC xenograft; quantitative data limited
mCRPC prostate cancer enzalutamide combination xenograft model

Phase 1/2a Clinical Evidence in mCRPC

In a Phase 1/2a study (NCT03437941) of exicorilant (EXI) combined with enzalutamide in mCRPC patients with rising PSA on stable enzalutamide, pharmacodynamic analyses confirmed systemic GR modulation via target gene expression changes. Improvements in PSA doubling times after treatment were predominantly observed in patients with higher baseline 24-h urinary free cortisol (UFC; P<0.05) [1].

Clinical PD: PSA doubling time
Supporting evidence
PSA doubling time improvement correlated with higher baseline UFC (P<0.05)
Reported PD endpoint context for GR target engagement
Phase 1/2a open-label; no comparator arm
mCRPC clinical trial PSA response enzalutamide phase 1/2a

Docetaxel Response: Exicorilant vs. Relacorilant in Chemoresistant PCa

In chemoresistant prostate cancer (PCa) cells, both exicorilant (CORT125281) and relacorilant (CORT125134) increased sensitivity to docetaxel (DTX)-induced cell death, with the effect more pronounced upon LEDGF/p75 silencing [1].

Chemosensitization vs. relacorilant
Cross-study comparable
Both increased DTX sensitivity in chemoresistant PCa cells
Comparable chemosensitization effect; further validation needed
In vitro; LEDGF/p75 silencing enhanced effect
docetaxel resistance prostate cancer GR modulators chemosensitization

Exicorilant Research and Preclinical Applications


Metabolic Disease Research Using PR/AR-Selective Antagonists

Investigators studying glucocorticoid receptor contributions to obesity, insulin resistance, or dyslipidemia who require a GR antagonist that does not confound results via PR or AR off-target activity. Exicorilant's demonstrated ability to reduce plasma triglycerides by 56% and cholesterol by 30% while stimulating BAT fatty acid uptake—effects not observed with mifepristone—makes it the preferred tool for metabolic studies requiring clean GR-specific pharmacology [1].

Prostate Cancer: GR-Mediated Resistance to AR-Targeted Therapy

Researchers exploring the GR-mediated tumor escape pathway in castration-resistant prostate cancer, particularly in models of enzalutamide resistance. Exicorilant is the GR antagonist with clinical-stage evidence in mCRPC (NCT03437941) and demonstrated preclinical efficacy in 22Rv1 CRPC xenografts when combined with enzalutamide [1]. This positions exicorilant as the most clinically relevant GR antagonist for prostate cancer combination therapy research, distinct from relacorilant's ovarian cancer focus [2].

Tissue-Specific GR Signaling in Liver and Adipose

Studies requiring differential GR antagonism across tissue compartments, where pan-antagonists like mifepristone would obscure tissue-specific effects. Exicorilant's demonstrated pattern—complete GR inhibition in liver, partial in BAT and muscle, and no antagonism in WAT and hippocampus—enables targeted investigation of hepatic GR signaling or BAT thermogenesis without confounding central nervous system effects [1].

Chemoresistance Mechanisms in Taxane-Treated Prostate Cancer

Investigations into GR-mediated chemoresistance to docetaxel in prostate cancer models. Exicorilant has been shown to increase sensitivity of chemoresistant PCa cells to docetaxel-induced cell death, comparable to relacorilant [1]. For researchers focused specifically on prostate cancer chemoresistance, exicorilant aligns directly with disease-specific research objectives.

Application
Selection Property
Validation Focus
Metabolic disease research
GR-specific metabolic modulation without PR/AR off-target
Lipid profile and BAT uptake endpoints
Prostate cancer AR resistance
GR-mediated AR bypass pathway model
Enzalutamide combination tumor growth endpoints
Tissue-specific GR signaling
Tissue-differential GR antagonism profile
Liver, BAT, and WAT target gene expression
Chemoresistance mechanisms
Docetaxel chemosensitization in GR-positive models
Cell viability and apoptosis endpoints in PCa

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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